molecular formula C4H4FeO4 B157808 Ferrous succinate CAS No. 10030-90-7

Ferrous succinate

Cat. No.: B157808
CAS No.: 10030-90-7
M. Wt: 171.92 g/mol
InChI Key: MDXRFOWKIZPNTA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ferrous succinate is an iron(II) salt of succinic acid (FeC₄H₄O₄), primarily used to treat iron deficiency anemia (IDA). Its structure enhances solubility and bioavailability compared to other ferrous salts . Upon ingestion, this compound dissociates into Fe²⁺ ions and succinate in the acidic gastric environment. The Fe²⁺ is absorbed via duodenal divalent metal transporter 1 (DMT1) and binds to transferrin for systemic distribution, supporting hemoglobin synthesis and cellular energy production . It is favored for its reduced gastrointestinal (GI) irritation relative to older iron supplements like ferrous sulfate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferrous succinate can be synthesized using sodium succinate hexahydrate and iron sulfate heptahydrate as raw materials. The reaction involves dissolving these compounds in deionized water, followed by the addition of an anti-oxidant to prevent the oxidation of ferrous iron to ferric iron. The mixture is then heated and stirred to facilitate the reaction .

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The process includes the use of reactors where the raw materials are mixed and heated under controlled conditions. The addition of anti-oxidants is crucial to maintain the stability of ferrous iron during the reaction .

Chemical Reactions Analysis

Types of Reactions: Ferrous succinate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to ferric succinate in the presence of oxidizing agents.

    Reduction: It can be reduced back to this compound from ferric succinate using reducing agents.

    Substitution: The succinate ligand can be substituted with other ligands in coordination chemistry reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and ascorbic acid are used.

    Substitution: Ligands like ethylenediaminetetraacetic acid (EDTA) can be used for substitution reactions.

Major Products:

Scientific Research Applications

Iron Deficiency Anemia Treatment

One of the primary applications of ferrous succinate is in the treatment of iron deficiency anemia (IDA). IDA affects a significant portion of the population, particularly women and children. This compound has been shown to effectively increase ferritin levels and transferrin saturation in patients with IDA.

Case Study: Efficacy in Heart Failure Patients

A pilot study involving patients with heart failure (HF) demonstrated that oral this compound significantly increased iron uptake, nearly doubling ferritin levels after three months of treatment. The study included 16 patients and showed a notable increase in transferrin saturation (TSAT) as well, challenging previous beliefs that oral iron could not effectively improve iron levels in this population .

Table 1: Laboratory Results from Heart Failure Study

Time PointFerritin Level (ng/ml)TSAT (%)
BaselineXY
6 WeeksAB
3 MonthsCD

Bioavailability and Pharmacokinetics

Research has indicated that this compound has a favorable bioavailability profile compared to other iron supplements. A comparative study assessed the pharmacokinetics of this compound formulations, revealing that both test and reference formulations met bioequivalence criteria established by regulatory authorities .

Table 2: Pharmacokinetic Parameters

ParameterTest Formulation (this compound)Reference Formulation
C(max) (μg/L)29813028
AUC(0-last) (μg/L/h)4846048390
T(max) (hours)4.33.7

Sustained-Release Formulations

To enhance patient compliance and minimize gastrointestinal side effects, sustained-release formulations of this compound have been developed. These formulations aim to reduce irritant reactions in the gastrointestinal tract while maintaining effective iron absorption .

Case Study: Sustained-Release Preparation

A study on sustained-release preparations demonstrated improved tolerability and consistent release profiles, making them suitable for industrial production and clinical use.

Role in Pregnancy

This compound is also utilized during pregnancy to prevent and treat anemia, which can adversely affect both maternal health and fetal development. Its efficacy in increasing hemoglobin levels makes it a preferred choice among healthcare providers .

Comparative Efficacy Against Other Iron Supplements

In comparative studies, this compound has been shown to perform better than other forms such as ferrous sulfate or fumarate regarding absorption rates and side effects .

Table 3: Comparison of Iron Supplements

SupplementEfficacySide Effects
This compoundHighLow
Ferrous SulfateModerateModerate to High
Ferrous FumarateLowModerate

Mechanism of Action

The primary mechanism of action of ferrous succinate involves its role in the production of hemoglobin. Iron is a crucial component of hemoglobin, and its deficiency leads to decreased hemoglobin production, resulting in anemia. This compound replenishes iron stores in the body, thereby increasing hemoglobin production and alleviating anemia. The compound targets various proteins involved in iron metabolism, including transferrin receptor protein 1 and ferritin heavy chain .

Comparison with Similar Compounds

Efficacy in Iron Deficiency Anemia (IDA)

Table 1: Efficacy Metrics of Oral and Intravenous Iron Supplements

Compound Hb Increase (g/L) Serum Iron (SI) Increase (µmol/L) Serum Ferritin (SF) Increase (µg/L) Overall Response Rate (ORR) Study Design
Ferrous Succinate 108.41 → 122.31 9.72 → 15.62 27.1 → 39.82 78.61% Retrospective
Iron Sucrose (IV) Higher than oral Higher than oral Higher than oral 90.91% Retrospective
Ferrous L-Threonate Comparable Comparable Comparable 98.44% RCT
SXN (Shengxuening) Superior Superior Superior >90% Systematic Review
  • Key Findings: Intravenous (IV) Iron Sucrose: Demonstrates superior efficacy in Hb, SI, and SF elevation compared to oral this compound, particularly in chronic kidney disease (CKD) and cancer patients with inflammation-induced iron malabsorption . SXN: A chlorophyll-derived ferrous compound, SXN shows higher bioavailability and fewer GI side effects than this compound, making it preferable for renal anemia . Ferrous L-Threonate: Matches this compound in efficacy (98.44% vs. 97.01% ORR) but with faster Hb normalization .

Table 2: Adverse Reaction Profiles

Compound Common Adverse Reactions ADR Incidence Special Notes
This compound Nausea, constipation, abdominal pain 13.85–14.71% Lower GI irritation vs. ferrous sulfate
Iron Sucrose (IV) Venous inflammation (33.33%), headache ~16% Requires clinical supervision
Ferrous Sulfate Severe GI distress, tooth discoloration 35–59% High discontinuation rates
SXN Mild GI discomfort <10% Lowest ADRs in class
  • Key Findings: Oral vs. IV: this compound has a higher GI ADR incidence than IV iron sucrose but avoids infusion-related risks (e.g., venous inflammation) . SXN: Exhibits the safest profile among oral iron supplements, with minimal GI irritation .

Bioavailability and Pharmacokinetics

  • This compound : Enhanced absorption due to succinate’s stabilizing effect on Fe²⁺, with bioavailability influenced by circadian iron fluctuations .
  • Ferrous Fumarate/Sulfate : Lower solubility leads to erratic absorption, especially in achlorhydria or inflammation .
  • IV Iron Sucrose : Bypasses GI absorption barriers, achieving rapid iron repletion in CKD and cancer patients .

Special Populations

  • CKD Patients : IV iron sucrose is preferred due to impaired gut absorption and enhanced erythropoietin response .
  • Pregnant Women : this compound is safer than IV iron but less effective in severe deficiency .
  • Pediatrics : this compound and SXN are better tolerated than ferrous sulfate .

Market Trends and Innovations

  • Sustained-Release Formulations : this compound is being reformulated to reduce dosing frequency and GI side effects .
  • Plant-Based Supplements : Emerging trends focus on plant-derived iron complexes (e.g., SXN) for improved tolerability .

Biological Activity

Ferrous succinate is a compound used primarily in the treatment of iron deficiency anemia (IDA). This article explores its biological activity, focusing on its pharmacokinetics, efficacy, and safety based on diverse research findings and case studies.

This compound is an iron salt formed from succinic acid, which plays a crucial role in enhancing iron absorption. The succinate moiety improves the solubility and bioavailability of iron, particularly in the gastrointestinal tract. This compound releases iron ions in a controlled manner, which may reduce gastrointestinal side effects commonly associated with other iron supplements.

Pharmacokinetics and Bioavailability

The bioavailability of this compound has been studied extensively. A comparative study assessed the pharmacokinetics of this compound against other iron formulations. The results indicated that this compound has a favorable absorption profile:

Parameter This compound Reference Formulation
C(max) (μg/L)29813028
AUC(0-last) (μg/L/h)4846048390
T(max) (hours)4.33.7

Both formulations were well tolerated, with mild adverse effects reported in a small percentage of subjects .

Case Studies

  • Heart Failure Patients : A pilot study involving patients with heart failure (HF) demonstrated that oral this compound significantly increased ferritin levels and transferrin saturation after three months of treatment. The study showed that patients with both preserved ejection fraction (HFpEF) and reduced ejection fraction (HFrEF) responded similarly to treatment, challenging previous assumptions about oral iron therapy's effectiveness in this population .
  • Iron Deficiency Anemia Treatment : A systematic review highlighted that this compound exhibited superior efficacy and tolerability compared to traditional ferrous sulfate treatments. Patients receiving this compound had shorter treatment durations while achieving similar or better outcomes regarding serum iron levels .

Safety Profile

The safety of this compound has been evaluated in various studies, revealing a low incidence of adverse effects compared to other iron supplements. In one analysis, all reported adverse drug reactions (ADRs) associated with this compound were mild and resolved without intervention .

Comparative Studies

A systematic review comparing various oral iron preparations indicated that this compound had lower rates of gastrointestinal side effects, making it a preferable option for patients who are sensitive to traditional iron supplements .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing ferrous succinate with high purity and yield?

  • Methodological Answer : Synthesis typically involves stoichiometric reactions between ferrous salts (e.g., FeSO₄) and succinic acid under controlled pH and temperature. Key steps include:

  • Precursor selection : Use FeSO₄·7H₂O and succinic acid dissolved in deoxygenated water to prevent Fe²⁺ oxidation .
  • Reaction optimization : Adjust pH (3–5) to favor complexation and minimize hydrolysis. Monitor reaction kinetics via UV-Vis spectroscopy .
  • Purification : Recrystallization or lyophilization to isolate the product. Purity is validated via elemental analysis and XRD .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is essential:

  • Spectroscopy : FTIR to confirm succinate ligand coordination (e.g., C=O and Fe-O bonds) .
  • Thermal analysis : TGA/DSC to assess decomposition profiles and stability .
  • Morphology : SEM/TEM to evaluate crystallinity and particle size distribution .
  • Elemental composition : ICP-OES or EDX for Fe²⁺ quantification .

Q. How can researchers assess the bioavailability of this compound in preclinical models?

  • Methodological Answer : Use in vitro and in vivo models:

  • Caco-2 cell assays : Measure iron transport efficiency across intestinal epithelial layers .
  • Rodent studies : Administer this compound orally and monitor serum iron levels via atomic absorption spectroscopy. Compare with control groups receiving FeSO₄ .

Advanced Research Questions

Q. How can experimental design frameworks (e.g., factorial design) optimize this compound synthesis parameters?

  • Methodological Answer : Apply a 3³ full factorial design to evaluate interactions between variables (e.g., pH, temperature, molar ratio):

  • Factor selection : Define levels for each parameter (e.g., pH: 3, 4, 5) .
  • Response variables : Yield, particle size, and solubility.
  • Statistical analysis : Use ANOVA to identify significant factors (p < 0.05) and generate response surface models .
  • Validation : Confirm predictions with 3–5 confirmation runs .

Q. How should researchers resolve contradictions in dissolution profiles of this compound across studies?

  • Methodological Answer : Systematic reconciliation involves:

  • Data audit : Compare experimental conditions (e.g., dissolution media pH, agitation speed) .
  • Meta-analysis : Pool data from multiple studies and apply mixed-effects models to identify confounding variables .
  • Controlled replication : Repeat dissolution tests under standardized conditions (e.g., USP Apparatus II at 50 rpm) .

Q. What mechanistic studies are required to elucidate this compound’s redox behavior in biological systems?

  • Methodological Answer : Combine computational and experimental approaches:

  • In vitro assays : Use cyclic voltammetry to measure redox potentials in simulated gastric fluid .
  • Isotopic labeling : Track Fe²⁺/Fe³⁺ conversion using ⁵⁷Fe Mössbauer spectroscopy .
  • Molecular dynamics : Simulate ligand-metal interactions in aqueous environments to predict stability .

Q. Methodological Frameworks for Rigorous Research

Q. How can the PICOT framework structure a clinical study on this compound’s efficacy?

  • Population : Iron-deficient anemia patients (n = 100).
  • Intervention : Daily this compound (100 mg elemental iron).
  • Comparison : Ferrous sulfate (equivalent dose).
  • Outcome : Hemoglobin levels at 8 weeks.
  • Time : Baseline, 4 weeks, 8 weeks .

Q. What statistical strategies ensure reproducibility in this compound research?

  • Power analysis : Calculate sample size to detect a 10% difference in bioavailability (α = 0.05, β = 0.2) .
  • Blinding : Randomize treatment groups and use double-blinding in clinical trials .
  • Data transparency : Share raw datasets and analysis scripts via repositories like Zenodo .

Properties

IUPAC Name

butanedioate;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXRFOWKIZPNTA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(=O)[O-].[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FeO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17022-52-5 (unspecified iron(+2) salt), 110-15-6 (Parent), 15438-31-0 (Parent)
Record name Ferrous succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

171.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10030-90-7
Record name Ferrous succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferrous succinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14489
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iron succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.063
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FERROUS SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/818ZYK7N91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ferrous succinate
Ferrous succinate
Ferrous succinate
Ferrous succinate
Ferrous succinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.